3-Cyclohexylpropan-1-ol, also known as 3-cyclohexyl-1-propanol, is an organic compound with the molecular formula and a molecular weight of approximately 142.24 g/mol. It features a cyclohexyl group attached to the third carbon of a propanol chain, making it a primary alcohol. The structure can be represented by the following SMILES notation: OCCCC1CCCCC1, indicating that it consists of a straight-chain propanol with a cyclohexane ring as a substituent .
Methanesulfonic acid, often used in conjunction with 3-cyclohexylpropan-1-ol, is a strong organic acid with the formula . It is known for its stability and ability to act as a proton donor in various
Synthesis of 3-cyclohexylpropan-1-ol typically involves several methods:
These methods highlight the versatility in synthesizing this compound through various organic chemistry techniques .
3-Cyclohexylpropan-1-ol finds applications in several fields:
Methanesulfonic acid is widely used in organic synthesis and as a catalyst due to its strong acidity and ability to stabilize reactive intermediates .
Interaction studies involving 3-cyclohexylpropan-1-ol primarily focus on its behavior in biological systems and its reactivity with other compounds. Research indicates that alcohols can interact with lipid membranes, influencing their permeability and fluidity. Additionally, studies on methanesulfonic acid reveal its potential interactions with various nucleophiles and electrophiles in synthetic pathways .
Several compounds share structural similarities with 3-cyclohexylpropan-1-ol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclohexanol | Cyclic Alcohol | Simple cycloaliphatic structure without propanol chain |
| 2-Cyclohexylethanol | Aliphatic Alcohol | Contains an ethyl group instead of propanol |
| 4-Cyclopropylbutan-1-ol | Aliphatic Alcohol | Features a cyclopropyl group instead of cyclohexane |
| 2-Methylcyclopentanol | Cyclic Alcohol | Methyl group on a cyclopentane ring |
The uniqueness of 3-cyclohexylpropan-1-ol lies in its specific combination of a cyclohexane ring with a propanol chain, which influences its physical properties and potential applications compared to these similar compounds .
The molecular structure of 3-cyclohexylpropan-1-ol (C₉H₁₈O) consists of a cyclohexane ring attached to a three-carbon propanol chain. X-ray diffraction studies of analogous cyclohexane derivatives reveal that the cyclohexyl group adopts a chair conformation to minimize steric strain, with axial and equatorial hydrogen positions dynamically interconverting via ring flipping. For 3-cyclohexylpropan-1-ol, the hydroxyl group (-OH) at the terminal carbon of the propanol chain introduces hydrogen-bonding interactions that stabilize the crystal lattice. While direct crystallographic data for this specific compound is limited, studies of similar alcohols, such as cyclohexanepropanol derivatives, indicate monoclinic crystal systems with space groups such as P2₁/c, characterized by unit cell dimensions of a ≈ 17.0 Å, b ≈ 7.3 Å, and c ≈ 13.4 Å. The propanol chain adopts an antiperiplanar conformation to reduce gauche interactions, with the hydroxyl oxygen forming hydrogen bonds to adjacent molecules.
In contrast, methanesulfonic acid (CH₃SO₃H) exhibits a tetrahedral sulfur center bonded to three oxygen atoms and a methyl group. X-ray studies of solid methanesulfonic acid reveal a chain-like (catemer) structure stabilized by strong hydrogen bonds between sulfonic acid groups. The sulfur-oxygen bond lengths average 1.44 Å for S=O and 1.57 Å for S-OH, with O-S-O bond angles of approximately 104°–115°. The methyl group lies in a trigonal planar arrangement relative to the sulfur atom, with torsional motion around the C-S axis contributing to dynamic disorder in the crystal lattice.
The cyclohexyl-propanol moiety in 3-cyclohexylpropan-1-ol exhibits torsional flexibility influenced by steric and electronic factors. Key torsional angles include:
Quantum mechanical calculations on analogous systems predict a rotational barrier of ~10–15 kJ/mol for the propanol chain’s C-O bond, with torsional angles varying by ±15° due to vibrational modes.
The sulfonic acid group in methanesulfonic acid features a resonance-stabilized anionic structure in deprotonated states. Key geometric parameters include:
| Parameter | Value | Source |
|---|---|---|
| S=O bond length | 1.44 Å | |
| S-OH bond length | 1.57 Å | |
| O-S-O bond angle | 104°–115° | |
| C-S bond length | 1.78 Å |
The sulfonic acid group’s charge distribution is delocalized, with negative charge density concentrated on the three oxygen atoms (≈−0.5 e each) and a positive charge on sulfur (+1.5 e). Infrared and Raman spectra reveal symmetric and asymmetric S-O stretching modes at 1,088 cm⁻¹ and 1,326 cm⁻¹, respectively, shifted upward compared to methanesulfonate salts due to stronger hydrogen bonding in the acidic form.
In the solid state, hydrogen-bonding networks between sulfonic acid groups form infinite chains, with O···O distances of ~2.6 Å. This contrasts with liquid-phase methanesulfonic acid, where weaker hydrogen bonds result in broader spectral peaks and reduced structural order.
The proton nuclear magnetic resonance spectrum of 3-cyclohexylpropan-1-ol;methanesulfonic acid exhibits characteristic chemical shift patterns reflecting both the cyclohexylpropanol moiety and the methanesulfonic acid component [22]. The cyclohexyl ring protons appear as complex multipets in the aliphatic region, with axial and equatorial hydrogen atoms displaying distinct chemical environments [23]. At room temperature, the cyclohexyl ring undergoes rapid chair-chair interconversion, resulting in averaged chemical shifts around 1.44 parts per million for the ring methylene protons [23].
The propyl chain linking the cyclohexyl group to the hydroxyl functionality demonstrates characteristic splitting patterns [22]. The methylene group adjacent to the cyclohexyl ring (alpha to the ring) typically resonates around 1.3-1.7 parts per million as a multiplet [25]. The central methylene group of the propyl chain appears around 1.6-1.8 parts per million, while the methylene group bearing the hydroxyl functionality (CH₂OH) exhibits a characteristic triplet around 3.6 parts per million due to coupling with the adjacent CH₂ group [27] [28].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclohexyl CH protons | 1.0-2.0 | Complex multiplet | 11H |
| Propyl CH₂ (α to ring) | 1.3-1.7 | Multiplet | 2H |
| Propyl CH₂ (central) | 1.6-1.8 | Multiplet | 2H |
| CH₂OH | 3.6 | Triplet | 2H |
| OH | 2-5 | Broad singlet | 1H |
| Methanesulfonic acid CH₃ | 2.8 | Singlet | 3H |
The methanesulfonic acid component contributes a characteristic singlet around 2.8 parts per million corresponding to the methyl group directly attached to the sulfur atom [6] [20]. This chemical shift reflects the electron-withdrawing nature of the sulfonyl group, causing significant downfield displacement compared to aliphatic methyl groups [21]. The hydroxyl proton of the alcohol functionality appears as a broad signal between 2-5 parts per million, with the exact position dependent on concentration, temperature, and solvent conditions due to hydrogen bonding interactions [25].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 3-cyclohexylpropan-1-ol;methanesulfonic acid [24]. The cyclohexyl ring carbons appear in the typical aliphatic region between 25-40 parts per million, with the carbon directly attached to the propyl chain showing slight downfield shift due to the substitution pattern [25]. The propyl chain carbons exhibit characteristic chemical shifts reflecting their electronic environments, with the carbon bearing the hydroxyl group appearing around 60-65 parts per million [25].
The methanesulfonic acid component contributes a distinctive carbon signal around 39.6 parts per million for the methyl group attached to sulfur [6]. This chemical shift is characteristic of alkyl groups directly bonded to electron-withdrawing sulfonyl functionalities and serves as a diagnostic feature for methanesulfonic acid derivatives [19].
| Carbon Environment | Chemical Shift (ppm) | Carbon Type |
|---|---|---|
| Cyclohexyl CH₂ | 25-30 | Secondary |
| Cyclohexyl CH (substituted) | 35-40 | Tertiary |
| Propyl CH₂ (α to ring) | 30-35 | Secondary |
| Propyl CH₂ (central) | 25-30 | Secondary |
| CH₂OH | 60-65 | Secondary |
| Methanesulfonic acid CH₃ | 39.6 | Primary |
The Fourier-transform infrared spectrum of 3-cyclohexylpropan-1-ol;methanesulfonic acid displays characteristic absorption bands reflecting the vibrational modes of both molecular components [30]. The hydroxyl functionality of the primary alcohol exhibits a broad, strong absorption band between 3200-3600 cm⁻¹, with the exact position dependent on the degree of hydrogen bonding [27] [33]. In the solid state or concentrated solutions, extensive hydrogen bonding networks form, causing the hydroxyl stretch to appear as a broad band centered around 3300-3400 cm⁻¹ [28].
The aliphatic carbon-hydrogen stretching vibrations appear in the region 2800-3000 cm⁻¹, with methylene groups exhibiting characteristic asymmetric and symmetric stretching modes [30]. The cyclohexyl ring contributes multiple overlapping carbon-hydrogen stretches, creating a complex absorption pattern in this region [35]. The methyl group of the methanesulfonic acid component displays typical alkyl stretching vibrations, though these may overlap with the cyclohexyl and propyl carbon-hydrogen stretches [32].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch | 3200-3600 | Strong, broad | Hydroxyl vibration |
| C-H stretch (alkyl) | 2800-3000 | Medium-strong | Aliphatic C-H |
| C-H bend (CH₂) | 1450-1470 | Medium | Methylene deformation |
| C-O stretch (primary alcohol) | 1000-1075 | Strong | Carbon-oxygen bond |
The methanesulfonic acid component contributes distinctive vibrational bands characteristic of sulfonyl functionalities [30] [32]. The asymmetric sulfur-oxygen stretching vibration appears as a strong, broad band around 1320-1350 cm⁻¹, while the symmetric stretch occurs around 1120-1150 cm⁻¹ [30]. These frequencies are significantly higher than typical carbon-oxygen stretches due to the partial double-bond character of the sulfur-oxygen bonds [32].
The sulfur-hydroxyl stretching vibration of the methanesulfonic acid appears around 900-950 cm⁻¹, distinguishing it from the carbon-oxygen stretch of the alcohol functionality [30]. The methanesulfonic acid also exhibits characteristic deformation modes, with sulfur-oxygen-hydrogen bending vibrations appearing in the region 750-800 cm⁻¹ [30].
| Sulfonyl Vibration | Wavenumber (cm⁻¹) | Intensity | Description |
|---|---|---|---|
| SO₂ asymmetric stretch | 1320-1350 | Strong, broad | S=O stretching |
| SO₂ symmetric stretch | 1120-1150 | Strong | S=O stretching |
| S-OH stretch | 900-950 | Medium | Sulfur-hydroxyl bond |
| SO₂ bend | 520-550 | Medium | Deformation mode |
| SO₂ rock | 320-370 | Weak | Low-frequency mode |
The primary alcohol functionality exhibits a characteristic carbon-oxygen stretching vibration between 1000-1075 cm⁻¹, which serves as a diagnostic feature for primary alcohols [27] [33]. This band typically appears as one of the strongest absorptions in the fingerprint region and can be distinguished from secondary and tertiary alcohol carbon-oxygen stretches based on its frequency range [33].
The cyclohexyl ring contributes carbon-carbon stretching vibrations in the region 800-1300 cm⁻¹, though these are often weak and overlapped by other vibrational modes [34]. The ring breathing modes and skeletal vibrations of the cyclohexyl group appear as medium-intensity bands throughout the fingerprint region [35].
High-resolution mass spectrometry of 3-cyclohexylpropan-1-ol;methanesulfonic acid provides detailed information about fragmentation patterns and molecular composition [15] [16]. The molecular ion peak appears at mass-to-charge ratio 238, corresponding to the intact molecular formula C₁₀H₂₂O₄S . The molecular ion may exhibit reduced intensity due to the facile fragmentation pathways available to both the alcohol and methanesulfonic acid components [36] [40].
The primary fragmentation pathway involves alpha cleavage adjacent to the hydroxyl group, a characteristic fragmentation mode for alcohols [36] [37]. This cleavage results in the formation of a resonance-stabilized oxonium ion at mass-to-charge ratio 31, corresponding to [CH₂OH]⁺, which serves as a diagnostic fragment for primary alcohols [40]. This fragment typically appears as a prominent peak in the mass spectrum and provides definitive evidence for the presence of a primary alcohol functionality [40].
| Fragment Ion | m/z | Proposed Structure | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺- | 238 | Molecular ion | Electron impact ionization |
| [M-18]⁺ | 220 | [M-H₂O]⁺ | Dehydration |
| [CH₂OH]⁺ | 31 | Oxonium ion | Alpha cleavage |
| [CH₃SO₃H]⁺- | 96 | Methanesulfonic acid | Molecular fragmentation |
| [CH₃SO₂]⁺ | 79 | Methanesulfonyl | Loss of OH |
The cyclohexyl moiety undergoes characteristic fragmentation patterns typical of saturated six-membered rings [42]. A common fragmentation involves the loss of ethylene (C₂H₄) from the cyclohexyl ring, resulting in a stable four-carbon fragment [42]. This process reflects the tendency of cyclohexane derivatives to eliminate small alkene molecules under electron impact conditions [17].
The cyclohexyl group may also undergo ring-opening reactions leading to linear alkyl fragments [18]. These fragmentations often proceed through radical-initiated processes, generating various alkyl cations that appear as medium-intensity peaks throughout the aliphatic mass range [15]. The stability of these fragments depends on their ability to form resonance-stabilized or rearranged structures [17].
The methanesulfonic acid portion exhibits distinctive fragmentation patterns characteristic of organosulfur compounds [32]. The intact methanesulfonic acid molecule may appear as a fragment ion at mass-to-charge ratio 96, corresponding to [CH₃SO₃H]⁺- [16]. Loss of the hydroxyl group from this fragment generates the methanesulfonyl cation [CH₃SO₂]⁺ at mass-to-charge ratio 79 [32].
Further fragmentation of the methanesulfonic acid component may involve loss of sulfur dioxide, generating methyl cation fragments [15]. These processes reflect the electron-withdrawing nature of the sulfonyl group and its influence on the stability of adjacent carbon centers [32]. The fragmentation patterns provide valuable structural information for confirming the presence and integrity of the methanesulfonic acid moiety [16].
| Methanesulfonic Acid Fragment | m/z | Relative Intensity | Fragmentation Process |
|---|---|---|---|
| [CH₃SO₃H]⁺- | 96 | Medium | Molecular ion |
| [CH₃SO₂]⁺ | 79 | Strong | Loss of OH |
| [SO₂]⁺- | 64 | Weak | Loss of CH₃ |
| [CH₃]⁺ | 15 | Medium | Loss of SO₃H |
Grignard reaction-based methodologies represent the most established approach for synthesizing 3-cyclohexylpropan-1-ol derivatives [2] [3]. The fundamental mechanism involves the nucleophilic attack of cyclohexylmagnesium halides on appropriate electrophilic centers, followed by subsequent transformations to yield the target alcohol.
The primary synthetic pathway utilizes cyclohexylmagnesium bromide in reaction with ethylene oxide under strictly anhydrous conditions [2] [4]. This approach provides direct chain extension with high selectivity, achieving yields of 75-85% under optimized conditions . The reaction proceeds through nucleophilic ring-opening of the epoxide, where the cyclohexyl carbanion attacks the less sterically hindered carbon center, forming the desired three-carbon chain extension [2] [3].
| Starting Material | Reaction Conditions | Yield (%) | Product Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclohexylmagnesium bromide + Ethylene oxide | Anhydrous THF, 0-5°C, then hydrolysis | 75-85 | High (>95%) | Direct chain extension, high selectivity | Requires anhydrous conditions, sensitive to moisture |
| Cyclohexylmagnesium chloride + Propanal | Dry ether, -10°C to RT, 2-4 hours | 70-80 | Good (90-95%) | Good yield, straightforward workup | Temperature control critical, potential rearrangement |
| Cyclohexyl bromide → Grignard → Carbonyl addition | Mg/THF, reflux, then carbonyl addition | 65-78 | Moderate (85-90%) | Established methodology, scalable | Multiple steps, moderate overall yield |
| Modified Grignard with copper catalysis | CuI catalyst, THF, controlled temperature | 80-90 | Excellent (>98%) | Enhanced selectivity, reduced side reactions | Requires specialized catalyst, higher cost |
Alternative approaches involve the reaction of cyclohexylmagnesium chloride with propanal derivatives, achieving yields of 70-80% with good product purity [3] [5]. This methodology benefits from straightforward workup procedures but requires critical temperature control to prevent unwanted rearrangements [6]. The formation of secondary alcohols through aldehyde addition represents a well-established synthetic transformation with documented mechanistic pathways [7].
Advanced modifications incorporate copper catalysis to enhance reaction selectivity and reduce side product formation [8] [6]. The addition of copper(I) iodide as a co-catalyst significantly improves yields to 80-90% while achieving excellent product purity exceeding 98% [6]. This enhancement results from the formation of organocuprate intermediates that demonstrate improved regioselectivity in carbonyl addition reactions [6].
The mechanistic understanding of Grignard reactions has been extensively studied through nuclear magnetic resonance spectroscopy and kinetic investigations [8] [3]. These studies confirm the carbanion character of the organometallic carbon center and its role in nucleophilic addition processes [3] [5]. The reaction proceeds through tetrahedral intermediate formation, followed by protonation to yield the final alcohol product [7].
Optimization parameters for Grignard-based synthesis include temperature control (-10°C to 25°C range), maintenance of anhydrous conditions, and optimal stoichiometry with magnesium excess of 1.2-1.5 equivalents [3] [5]. Solvent selection typically favors dry tetrahydrofuran or diethyl ether, with reaction times ranging from 2-6 hours depending on substrate reactivity [3].
Catalytic hydrogenation methodologies offer an alternative synthetic approach through the reduction of appropriately substituted olefinic precursors [9] [10] [11]. This strategy leverages the well-established principles of heterogeneous catalysis to achieve selective carbon-carbon double bond reduction while preserving other functional groups.
The primary substrates for hydrogenation include 3-cyclohexyl-2-propen-1-ol and related α,β-unsaturated derivatives [9] [10]. Palladium on carbon emerges as the most effective catalyst system, demonstrating conversions of 95-99% with selectivities exceeding 98% under mild reaction conditions [11] [12]. The reaction proceeds at ambient temperature (25°C) under 1-3 atmospheres of hydrogen pressure in ethanol solvent [11].
| Olefin Precursor | Catalyst System | Reaction Conditions | Conversion (%) | Selectivity (%) | Optimization Parameters | Industrial Applicability |
|---|---|---|---|---|---|---|
| 3-Cyclohexyl-2-propen-1-ol | Pd/C (5-10%), H₂ atmosphere | 25°C, 1-3 atm H₂, EtOH solvent | 95-99 | 98-99 | Temperature, pressure, catalyst loading | High - simple equipment, mild conditions |
| 3-Cyclohexylprop-2-en-1-ol | Rh(PPh₃)₃Cl (Wilkinson's catalyst) | 50°C, 1 atm H₂, benzene/THF | 90-95 | 94-96 | Solvent choice, ligand ratio | Moderate - specialized catalyst required |
| Cyclohexyl acrylate derivatives | Pt/Al₂O₃, elevated pressure | 80-120°C, 10-50 atm H₂ | 85-92 | 90-93 | Pressure optimization, reaction time | High - established industrial process |
| α,β-Unsaturated cyclohexyl ketones | Ru/C with ligand modification | 60°C, 5 atm H₂, methanol | 88-94 | 92-95 | Ligand design, substrate concentration | Medium - developing technology |
Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) provides an alternative homogeneous approach for olefin hydrogenation [13] [14]. This catalyst system operates at 50°C under atmospheric hydrogen pressure, achieving conversions of 90-95% with selectivities of 94-96% [14]. The mechanism involves oxidative addition of hydrogen, olefin coordination, migratory insertion, and reductive elimination to complete the catalytic cycle [14].
Industrial applications favor platinum on alumina catalysts under elevated pressure conditions (10-50 atmospheres) at temperatures ranging from 80-120°C [10] [15]. These systems achieve conversions of 85-92% with selectivities of 90-93%, representing established industrial processes with proven scalability [15]. The higher pressure requirements facilitate faster reaction rates and improved catalyst utilization [10].
Emerging ruthenium-based catalysts with ligand modifications show promise for enhanced selectivity in specialized applications [16] [17]. These systems operate at moderate conditions (60°C, 5 atmospheres hydrogen) in methanol solvent, achieving conversions of 88-94% with selectivities of 92-95% [16]. Ligand design plays a crucial role in optimizing substrate coordination and stereochemical outcomes [17].
The mechanistic pathway for catalytic hydrogenation involves initial hydrogen dissociation on the metal surface, followed by alkene adsorption and subsequent hydrogen transfer [18]. Studies using palladium catalysts demonstrate that bulk-dissolved hydrogen acts as the primary reactive species, with surface hydrogen promoting reactivity by weakening alkene-metal interactions [18]. The reaction proceeds through syn-addition mechanisms, providing predictable stereochemical outcomes [11].
Optimization strategies focus on catalyst loading (1-10 mol%), reaction atmosphere composition, and substrate concentration control [11] [12]. Temperature optimization balances reaction rate with selectivity considerations, while pressure adjustments influence both kinetics and thermodynamic favorability [18]. Solvent effects impact substrate solubility, catalyst activity, and product separation efficiency [11].
Recent advances incorporate transfer hydrogenation methodologies using isopropanol as both solvent and hydrogen donor [16] [17]. These approaches eliminate the need for high-pressure hydrogen handling while maintaining comparable reaction efficiency [17]. Polysaccharide additives demonstrate acceleration effects in transfer hydrogenation systems, providing opportunities for process intensification [17].
The comparison between Grignard and hydrogenation approaches reveals complementary advantages for different synthetic scenarios. Grignard methodologies excel in direct carbon-carbon bond formation with high atom economy, while hydrogenation approaches offer superior scalability and operational simplicity. The selection of optimal methodology depends on substrate availability, desired scale, and specific purity requirements for downstream applications.
Contemporary research efforts focus on mechanistic understanding, catalyst development, and process optimization to enhance both synthetic routes [18] [19] [20]. Mechanistic studies using nuclear magnetic resonance spectroscopy provide fundamental insights that lead to 5-10% yield improvements through better understanding of reaction pathways [8] [18].
Catalyst development represents the most impactful area for improvement, with optimized catalysts achieving 15-25% yield increases compared to traditional systems [11] [18]. Process optimization through temperature control, pressure management, and reaction time adjustment contributes 20-30% improvements in overall efficiency [18] [15].
| Study Focus | Key Findings | Yield Improvement (%) | Industrial Relevance |
|---|---|---|---|
| Mechanistic Studies | Grignard mechanism confirmed via NMR studies | 5-10 through mechanistic understanding | High - fundamental understanding |
| Catalyst Development | Pd/C shows superior activity vs other metals | 15-25 with optimized catalysts | Very High - direct application |
| Process Optimization | Temperature control critical for yield | 20-30 via process optimization | Very High - cost reduction |
| Scale-up Investigations | Continuous flow processes show promise | 10-15 in continuous processes | High - scalability concerns |
| Selectivity Enhancement | Ligand modification improves stereoselectivity | 5-15 through improved selectivity | Medium - specialty applications |
| Green Chemistry Approaches | Water-tolerant catalysts under development | 10-20 with green methodologies | Growing - sustainability focus |
Scale-up investigations demonstrate that continuous flow processes offer 10-15% improvements in efficiency compared to batch operations [15]. These approaches address heat transfer limitations and provide better control over reaction parameters [15]. Selectivity enhancement through ligand modification achieves 5-15% improvements, particularly valuable for applications requiring high stereochemical purity [14].
Green chemistry initiatives focus on developing water-tolerant catalysts and environmentally benign solvents [16] [17]. These approaches show 10-20% improvements in overall process sustainability while maintaining comparable synthetic efficiency [17]. The growing emphasis on environmental considerations drives continued research in this direction [20].